![molecular formula C11H18N2 B128955 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- CAS No. 150667-99-5](/img/structure/B128955.png)
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-, also known as DMPO, is a stable free radical scavenger. It has been widely used in scientific research for its ability to trap free radicals and reactive oxygen species.
作用機序
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- traps free radicals by forming stable adducts, which can be detected and quantified using various spectroscopic methods, such as electron paramagnetic resonance (EPR) spectroscopy. The trapping of free radicals by 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- prevents them from reacting with other molecules and causing oxidative damage. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also act as a scavenger of reactive oxygen species, such as hydrogen peroxide and hypochlorous acid.
生化学的および生理学的効果
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been shown to have various biochemical and physiological effects. It can protect cells and tissues from oxidative damage caused by free radicals and reactive oxygen species. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also modulate various signaling pathways, such as the nuclear factor-kappa B (NF-κB) pathway, which plays a critical role in inflammation and immune response. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has also been shown to have anti-inflammatory and anti-apoptotic effects.
実験室実験の利点と制限
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has several advantages for lab experiments. It is a stable and non-toxic compound, which makes it safe to handle and use in various biological systems. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also be easily detected and quantified using various spectroscopic methods, such as EPR spectroscopy. However, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has some limitations for lab experiments. It can react with other molecules, such as thiols and metal ions, which can affect its trapping efficiency. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can also form adducts with other compounds, which can complicate the interpretation of the spectroscopic data.
将来の方向性
There are several future directions for the use of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- in scientific research. One direction is to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used to study the mechanisms of oxidative stress and identify potential targets for therapeutic intervention. Another direction is to develop new spin traps with improved trapping efficiency and selectivity. These spin traps can be used to study specific free radicals and reactive oxygen species in biological systems. Finally, 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be used in combination with other antioxidants and therapeutic agents to enhance their efficacy in preventing oxidative damage and treating diseases.
合成法
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be synthesized through a multistep reaction starting with 2,3-dichloropyridine and 4-methyl-1-penten-3-ol. The reaction involves the formation of a bicyclic intermediate, which is then oxidized to form 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)-. The yield of 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- can be improved by optimizing the reaction conditions, such as the reaction temperature, solvent, and catalyst.
科学的研究の応用
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been widely used in scientific research as a spin trap for free radicals and reactive oxygen species. It can trap a wide range of free radicals, including superoxide, hydroxyl, and alkoxyl radicals. 2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- has been used to study the mechanisms of oxidative stress in various biological systems, such as cells, tissues, and organs. It has also been used to investigate the role of free radicals in various diseases, such as cancer, cardiovascular disease, and neurodegenerative diseases.
特性
CAS番号 |
150667-99-5 |
|---|---|
製品名 |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
分子式 |
C11H18N2 |
分子量 |
178.27 g/mol |
IUPAC名 |
1-methyl-4-pent-4-enyl-2,3-diazabicyclo[2.2.1]hept-2-ene |
InChI |
InChI=1S/C11H18N2/c1-3-4-5-6-11-8-7-10(2,9-11)12-13-11/h3H,1,4-9H2,2H3 |
InChIキー |
JLKVMDJSASVGAO-UHFFFAOYSA-N |
SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
正規SMILES |
CC12CCC(C1)(N=N2)CCCC=C |
同義語 |
2,3-Diazabicyclo[2.2.1]hept-2-ene, 4-methyl-1-(pent-4-en-1-yl)- |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



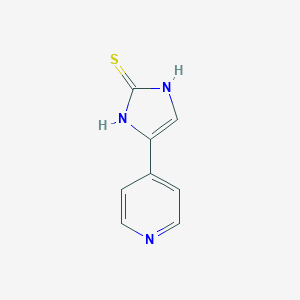
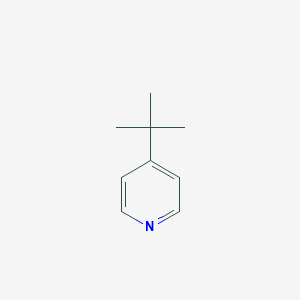
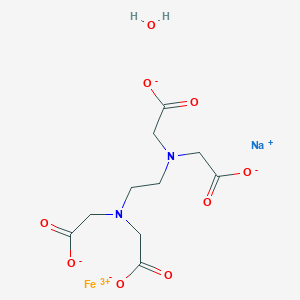
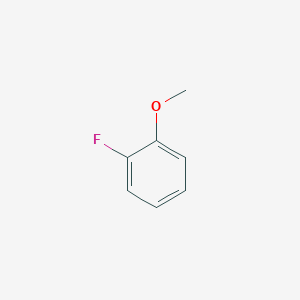
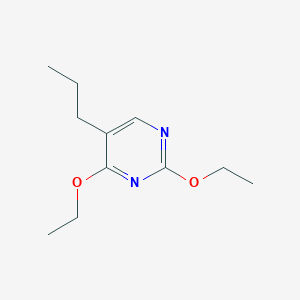
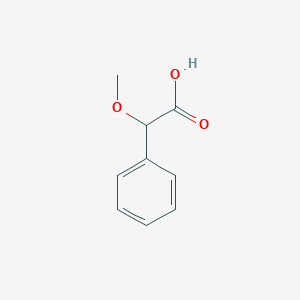
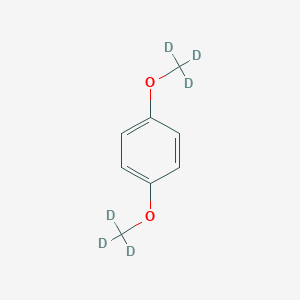
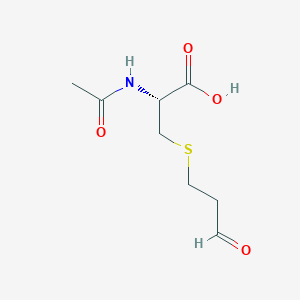
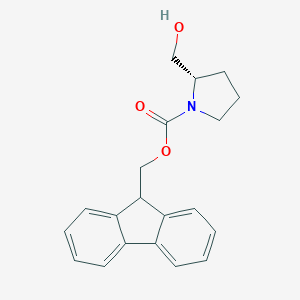
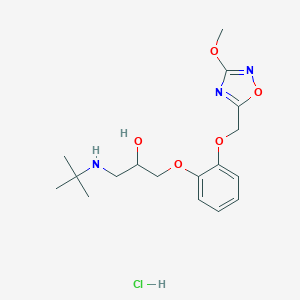
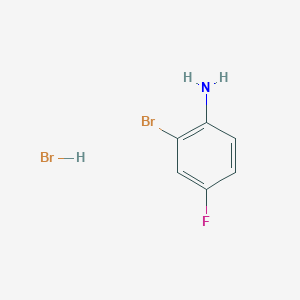
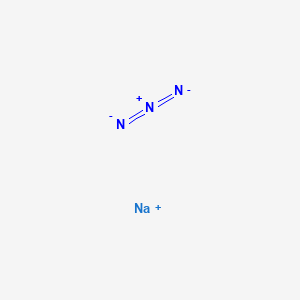
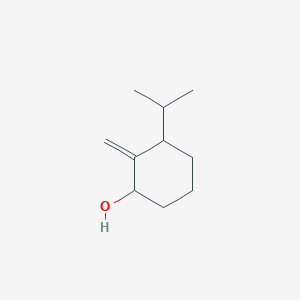
![4-[(2,5-Difluorophenyl)methyl]piperidine](/img/structure/B128919.png)